Besifovir

HBV Virologic Response Phase 3 Clinical Trial

Long-term CHB nucleos(t)ide analog therapy is often limited by nephrotoxicity and bone loss. Besifovir addresses these with a differentiated safety profile while maintaining potent viral suppression. • Superior renal & bone safety: Phase 3 head-to-head vs. TDF shows non-inferior viral suppression (BSV 80.9% vs. TDF 84.9% at 48 wks) with significantly better eGFR preservation and BMD outcomes. • Multi-drug resistant mutant coverage: In vitro susceptibility confirmed against HBV mutants resistant to adefovir, entecavir, and tenofovir; no BSV-associated resistance mutations through 192 wks. • Reduced HCC incidence: Real-world Asian cohort (n=2,889): BSV 4.3 vs. ETV 12.5 vs. TDF 12.3 per 1000 PYs.

Molecular Formula C10H14N5O4P
Molecular Weight 299.22 g/mol
CAS No. 441785-25-7
Cat. No. B1237509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBesifovir
CAS441785-25-7
Synonyms((1-((2-amino-9H-purin-9-yl)methyl)cyclopropyl)oxy)methylphosphonic acid di(pivaloyloxymethyl) ester
((1-((2-amino-9H-purin-9-yl)methyl)cyclopropyl)oxy)methylphosphonic acid dipivoxyl
besifovir
LB-80380
PMCDG dipivoxyl
Molecular FormulaC10H14N5O4P
Molecular Weight299.22 g/mol
Structural Identifiers
SMILESC1CC1(CN2C=NC3=CN=C(N=C32)N)OCP(=O)(O)O
InChIInChI=1S/C10H14N5O4P/c11-9-12-3-7-8(14-9)15(5-13-7)4-10(1-2-10)19-6-20(16,17)18/h3,5H,1-2,4,6H2,(H2,11,12,14)(H2,16,17,18)
InChIKeyKDNSSKPZBDNJDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Besifovir Overview


Besifovir (LB80331, CAS 441785-25-7) is a novel acyclic nucleotide phosphonate and a structural analog of guanosine monophosphate . It acts as a parent drug that is converted via LB80380 to its active triphosphate metabolite LB80317, which inhibits the HBV DNA polymerase (reverse transcriptase) to suppress viral replication . It has a high genetic barrier to resistance and is approved in South Korea (as Besivo) for the treatment of chronic hepatitis B (CHB) [1].

Besifovir Differentiation


Besifovir's clinical differentiation is not based on superior potency in a single assay, but on a distinct, quantifiable advantage in long-term safety—specifically, significantly lower renal and bone toxicity compared to tenofovir disoproxil fumarate (TDF) and comparable or better hepatocellular carcinoma (HCC) risk reduction compared to entecavir (ETV), TDF, and tenofovir alafenamide (TAF) [1]. Its unique resistance profile allows it to remain active against HBV mutants resistant to other first-line agents, including ADV, ETV, and even TDF/TAF [2]. These factors make it non-interchangeable for chronic treatment scenarios where minimizing renal/bone toxicity or managing multi-drug resistant HBV is the primary objective [3].

Besifovir Head-to-Head Evidence


Virologic Response vs. TDF

In a Phase 3 double-blind, non-inferiority trial (NCT01937806) involving 197 treatment-naïve chronic hepatitis B (CHB) patients, besifovir dipivoxil maleate (BSV) 150 mg demonstrated non-inferior virologic response (VR) to tenofovir disoproxil fumarate (TDF) 300 mg at 48 weeks. The primary endpoint was the proportion of patients achieving HBV DNA <69 IU/mL. The VR rate was 80.9% for BSV vs. 84.9% for TDF, establishing BSV as a therapeutically equivalent alternative to the global standard-of-care TDF for viral suppression [1].

HBV Virologic Response Phase 3 Clinical Trial

Renal and Bone Safety vs. TDF

In the same Phase 3 trial (NCT01937806) comparing BSV 150 mg to TDF 300 mg over 48 weeks, BSV demonstrated significantly better renal and bone safety profiles. At week 48, the estimated glomerular filtration rate (eGFR) was significantly lower in the TDF group compared to the BSV group. Furthermore, changes in hip and spine bone mineral density (BMD) differed significantly between the BSV and TDF groups, with TDF showing greater declines [1]. A 2025 randomized trial in patients switching from long-term TDF further showed that after 48 weeks, the mean percentage change in eGFR was +1.67±11.73% in the BSV group vs. -1.24±11.02% in the TDF group, and both hip and spine BMD increased in the BSV group [2].

HBV Renal Safety Bone Mineral Density Phase 3 Clinical Trial

HCC Risk Reduction vs. Entecavir & TDF

A 2025 retrospective cohort study of 2,889 treatment-naïve CHB patients (BSV n=486, ETV n=852, TAF n=801, TDF n=750) evaluated HCC incidence. The incidence of HCC in BSV users was 4.3 per 1000 person-years, which was significantly lower than that in ETV users (12.5 per 1000 PYs; HR=2.627, 95% CI 1.103–6.255; p=0.026) and TDF users (12.3 per 1000 PYs; HR=2.623, 95% CI 1.090–6.311; p=0.028) [1]. After stabilized inverse probability of treatment weighting, adjusted HRs for ETV, TAF, and TDF vs. BSV were 2.836, 2.784, and 3.294, respectively (all p<0.05), indicating BSV is associated with a substantially lower long-term HCC risk [1].

HBV Hepatocellular Carcinoma Real-World Evidence Retrospective Cohort

Multi-Drug Resistant HBV Susceptibility

In vitro susceptibility assays demonstrated that besifovir (BFV) remains active against HBV mutants resistant to other first-line nucleos(t)ide analogs (NAs). Specifically, HBV mutants harboring primary resistance mutations to tenofovir (TDF/TAF) were susceptible to BFV. Adefovir-resistant mutants were highly sensitive to BFV. While LMV-resistant mutants (rtL180M/M204V) were not susceptible and ETV-resistant clones showed partial resistance, BFV's unique profile allows it to serve as an alternative for patients with ADV-, ETV-, or TDF/TAF-resistance [1]. This is supported by long-term clinical data showing no drug-resistant mutations to BSV after 192 weeks of treatment [2].

HBV Drug Resistance In Vitro Susceptibility Reverse Transcriptase Mutants

Besifovir Applications


Long-Term CHB Management

In chronic HBV management where long-term (≥1 year) nucleos(t)ide analog therapy is required, Besifovir (BSV) 150 mg is the preferred procurement choice over TDF 300 mg for patient populations at risk of renal impairment or osteoporosis. This is supported by Phase 3 head-to-head data showing non-inferior viral suppression (80.9% vs. 84.9% VR at 48 weeks) with significantly better eGFR preservation and BMD outcomes [1]. The 48-week switch trial data further confirm that transitioning stable TDF-treated patients to BSV improves eGFR by ~2.91% while maintaining 100% virologic suppression [2].

HCC Prevention

For healthcare systems or research cohorts focused on reducing the long-term risk of hepatocellular carcinoma (HCC) in CHB patients, Besifovir offers a quantifiable advantage. Real-world evidence from a large Asian cohort (n=2,889) demonstrates that BSV-treated patients have a significantly lower HCC incidence (4.3 per 1000 PYs) compared to those on ETV (12.5 per 1000 PYs; HR=2.627) or TDF (12.3 per 1000 PYs; HR=2.623) [1]. This makes BSV a strategic procurement priority for long-term, multi-year antiviral treatment programs aimed at minimizing HCC-related morbidity and mortality.

Salvage Therapy for Resistant HBV

In research or clinical settings dealing with virologic breakthrough due to NA-resistant HBV, Besifovir serves as a critical salvage option. In vitro susceptibility studies confirm that HBV mutants resistant to adefovir, entecavir, and—uniquely—tenofovir (TDF/TAF) remain susceptible to Besifovir [1]. Clinical extension studies up to 192 weeks show no emergence of BSV-associated resistance mutations, underscoring its high genetic barrier [2]. Procurement of Besifovir is therefore essential for managing complex, treatment-experienced CHB cases where other high-barrier NAs have failed.

Pharmacokinetics in Renal Impairment

Besifovir is a relevant subject for pharmacokinetic (PK) studies in patients with varying degrees of renal function. A Phase 1 study demonstrated that plasma exposure of the active metabolite LB80317 increased by 1.8-fold (mild), 3.2-fold (moderate), and 6.2-fold (severe) in renally impaired subjects compared to those with normal function, indicating a need for potential dose adjustment in moderate-to-severe impairment [1]. Researchers investigating nucleotide analog PK in special populations will find Besifovir a valuable comparator or model compound due to this well-characterized, linear exposure-impairment relationship.

Technical Documentation Hub

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